molecular formula C102H133F3N26O15 B10829761 Indolicidin TFA Salt

Indolicidin TFA Salt

Cat. No.: B10829761
M. Wt: 2020.3 g/mol
InChI Key: HQRSBAXSXVGIBJ-MSEKKQLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Indolicidin can be synthesized using conventional solid-phase peptide synthesis (SPPS) protocols. The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino-protecting groups and standard coupling methods are common in obtaining indolicidin in high yield . The peptide is typically synthesized manually with high purity and yield . Industrial production methods may involve automated peptide synthesizers to scale up the production while maintaining consistency and purity.

Chemical Reactions Analysis

Indolicidin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide.

Scientific Research Applications

Indolicidin has a wide range of scientific research applications:

Comparison with Similar Compounds

Indolicidin can be compared to other antimicrobial peptides such as polymyxin B, defensins, and cecropin-melittin hybrids . While these peptides also exhibit broad-spectrum antimicrobial activity, indolicidin is unique due to its short length (13 residues) and high content of tryptophan and proline residues . This unique composition contributes to its potent antimicrobial activity and ability to disrupt microbial membranes effectively .

Similar compounds include:

Indolicidin’s unique properties and broad-spectrum activity make it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C102H133F3N26O15

Molecular Weight

2020.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C100H132N26O13.C2HF3O2/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105;3-2(4,5)1(6)7/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109);(H,6,7)/t57-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-;/m0./s1

InChI Key

HQRSBAXSXVGIBJ-MSEKKQLVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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